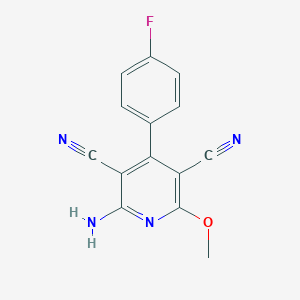

![molecular formula C17H26N2O B214986 N-[4-(diethylamino)phenyl]cyclohexanecarboxamide](/img/structure/B214986.png)

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide, also known as lidocaine, is a widely used local anesthetic. It is a type of medication that is used to numb a specific area of the body to prevent pain during medical procedures. Lidocaine is one of the most commonly used local anesthetics in the world due to its effectiveness and safety.

Wirkmechanismus

Lidocaine works by blocking the voltage-gated sodium channels in the cell membranes of nerve cells. This prevents the movement of sodium ions into the cells, which in turn prevents the depolarization of the cell membrane and the transmission of nerve impulses. This results in the numbing of the area where N-[4-(diethylamino)phenyl]cyclohexanecarboxamide is applied.

Biochemical and Physiological Effects:

Lidocaine has both local and systemic effects. Locally, it numbs the area where it is applied, reducing pain and discomfort. Systemically, it can cause side effects such as dizziness, headache, and nausea. Lidocaine can also affect the cardiovascular system, causing changes in heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

Lidocaine is commonly used in laboratory experiments to study the effects of local anesthesia. It is a safe and effective way to numb the area being studied, allowing researchers to perform various procedures without causing pain or discomfort to the subject. However, N-[4-(diethylamino)phenyl]cyclohexanecarboxamide has limitations in terms of its duration of action and potential side effects.

Zukünftige Richtungen

There are several future directions for N-[4-(diethylamino)phenyl]cyclohexanecarboxamide research. One area of interest is the development of new formulations that can provide longer-lasting anesthesia. Another area of interest is the investigation of N-[4-(diethylamino)phenyl]cyclohexanecarboxamide's potential use in treating various medical conditions, such as neuropathic pain and arrhythmias. Additionally, there is ongoing research into the mechanism of action of N-[4-(diethylamino)phenyl]cyclohexanecarboxamide and how it can be optimized for maximum effectiveness and safety.

Synthesemethoden

Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethyl aniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with cyclohexylamine to form N-(2,6-dimethylphenyl)-N-cyclohexyl-2-chloroacetamide. Finally, the compound is reacted with diethylamine to form N-[2-(diethylamino)-2-oxoethyl]-2,6-dimethylaniline, which is then hydrolyzed to form N-[4-(diethylamino)phenyl]cyclohexanecarboxamide.

Wissenschaftliche Forschungsanwendungen

Lidocaine has been extensively studied for its use as a local anesthetic. It has also been studied for its potential use in treating various medical conditions, such as neuropathic pain, arrhythmias, and seizures. Lidocaine has been shown to be effective in reducing pain and discomfort during medical procedures, such as dental work, surgery, and childbirth.

Eigenschaften

Produktname |

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide |

|---|---|

Molekularformel |

C17H26N2O |

Molekulargewicht |

274.4 g/mol |

IUPAC-Name |

N-[4-(diethylamino)phenyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C17H26N2O/c1-3-19(4-2)16-12-10-15(11-13-16)18-17(20)14-8-6-5-7-9-14/h10-14H,3-9H2,1-2H3,(H,18,20) |

InChI-Schlüssel |

GAXUAAHKPXUWEI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)

![2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B214907.png)

![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)

![(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B214910.png)

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)

![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B214923.png)

![4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B214927.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B214930.png)

![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214932.png)

![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214933.png)